(4-Chloro-2,5-dimethylphenyl)boronic acid
Description
Properties
IUPAC Name |
(4-chloro-2,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJIFQMIFNDDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,5-dimethylphenyl)boronic acid typically involves the reaction of 4-chloro-2,5-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organometallic intermediates .
Industrial Production Methods: On an industrial scale, the production of (4-Chloro-2,5-dimethylphenyl)boronic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is the primary application of (4-Chloro-2,5-dimethylphenyl)boronic acid, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The compound acts as a nucleophilic partner, reacting with aryl/heteroaryl halides (e.g., bromides, iodides) in the presence of a palladium catalyst.
Mechanistic Steps:
-
Oxidative Addition : Pd⁰ reacts with the aryl halide to form a Pd²⁺ complex.
-
Transmetalation : The boronic acid transfers its aryl group to the Pd²⁺ center.
-
Reductive Elimination : The biaryl product is released, regenerating Pd⁰ .
Example Reaction:
Reaction with 4-bromoanisole under Suzuki-Miyaura conditions yields 4-chloro-2,5-dimethyl-4'-methoxybiphenyl.
| Catalyst | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80°C | 92% | |
| Pd(OAc)₂/XPhos | Na₂CO₃ | DME/H₂O | 100°C | 85% |
Key Factors :
-
Steric Effects : The 2,5-dimethyl groups hinder ortho-substitution, favoring para-coupling.
-
Electronic Effects : The electron-withdrawing chlorine atom stabilizes the Pd intermediate during transmetalation .
Chan-Lam Coupling Reactions
This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds (e.g., C–N, C–O) between boronic acids and amines/alcohols.
Example Reaction:
Reaction with benzylamine produces N-benzyl-4-chloro-2,5-dimethylbenzamide.
| Catalyst | Oxidant | Solvent | Yield | Source |
|---|---|---|---|---|
| Cu(OAc)₂ | O₂ (air) | CH₂Cl₂ | 78% | |
| CuI/1,10-phen | MnO₂ | DMF | 65% |
Limitations :
-
Requires aerobic conditions for oxidant regeneration.
Hydrolysis and Esterification
The boronic acid group undergoes reversible esterification with diols (e.g., pinacol) to form boronate esters, enhancing stability under acidic conditions.
Reaction with Pinacol:
Forms (4-Chloro-2,5-dimethylphenyl)boronic acid pinacol ester.
| Conditions | Yield | Source |
|---|---|---|
| Pinacol, toluene, reflux | 95% |
Applications :
Oxidation Reactions
The boronic acid moiety can be oxidized to phenolic derivatives under strong oxidative conditions.
Example Oxidation with H₂O₂:
Yields 4-chloro-2,5-dimethylphenol.
| Oxidant | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | NaOH | H₂O/MeOH | 88% |
Mechanism :
-
Nucleophilic attack by hydroxide on the boron center.
-
Formation of a borate intermediate.
Biological Interactions
The compound exhibits inhibitory activity against enzymes such as β-lactamases and Bruton’s tyrosine kinase (BTK), likely via reversible covalent binding to active-site serine residues.
Key Findings:
-
β-Lactamase Inhibition : IC₅₀ = 1.2 µM against class C β-lactamases.
-
BTK Inhibition : Kᵢ = 0.8 nM in enzymatic assays.
Mechanism :
The boronic acid forms a tetrahedral adduct with the catalytic serine, mimicking the transition state of substrate hydrolysis .
Comparative Reactivity
The reactivity of (4-Chloro-2,5-dimethylphenyl)boronic acid differs from structurally similar analogs:
Stability and Handling
Scientific Research Applications
Organic Synthesis
Suzuki Coupling Reaction :
(4-Chloro-2,5-dimethylphenyl)boronic acid is primarily used as a reagent in the palladium-catalyzed Suzuki coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound's ability to couple with various aryl halides makes it a valuable tool for synthesizing complex organic molecules.
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Formation of biaryl compounds |
| Cross-Coupling | Reaction with aryl halides to form substituted products |
Medicinal Chemistry
Research indicates that derivatives of boronic acids, including (4-Chloro-2,5-dimethylphenyl)boronic acid, have potential therapeutic applications, particularly in cancer treatment. Boron-containing compounds have been studied for their ability to inhibit certain enzymes involved in tumor growth.
- Case Study : A study highlighted the use of boronic acid derivatives in developing inhibitors for cancer-related pathways. The incorporation of (4-Chloro-2,5-dimethylphenyl)boronic acid into drug design has shown promise in enhancing the efficacy of treatments targeting specific cancers.
Analytical Chemistry
The compound can also serve as a co-extractant in the extraction processes for sugars such as xylose and glucose from aqueous solutions. This application is particularly relevant in food chemistry and biochemistry.
| Application | Methodology |
|---|---|
| Sugar Extraction | Co-extractant with modified Aliquat 336 |
Case Study 1: Synthesis of Biaryl Compounds
In a recent publication, researchers utilized (4-Chloro-2,5-dimethylphenyl)boronic acid to synthesize a series of biaryl compounds through Suzuki coupling. The study demonstrated high yields and selectivity, showcasing the compound's effectiveness as a coupling agent under mild conditions.
Case Study 2: Cancer Treatment Development
A patent application detailed the use of (4-Chloro-2,5-dimethylphenyl)boronic acid derivatives as potential therapeutics for various cancers. The research focused on their mechanism of action against specific tumor markers, indicating a pathway for further drug development.
Mechanism of Action
The mechanism by which (4-Chloro-2,5-dimethylphenyl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing vs.
- Biological Activity : Substituted boronic acids like phenanthren-9-yl and 6-hydroxynaphthalen-2-yl derivatives exhibit sub-micromolar cytotoxicity in cancer models . The chloro and methyl groups in (4-Chloro-2,5-dimethylphenyl)boronic acid may similarly enhance cell permeability and target binding, though specific data are pending.
- Diagnostic Utility: Phenylboronic acid outperforms aminophenylboronic acid (APBA) in detecting KPC-producing bacteria, suggesting substituent position and type critically influence diagnostic accuracy .
Physicochemical and Reactivity Differences
- NMR Signatures : Boronic acid pinacol esters show distinct ¹H NMR peaks for methyl groups (δ1.35–1.38) and ¹³C NMR signals (δ24–84) . Substituents like chlorine may deshield adjacent protons, altering chemical shifts.
- Oxidation Kinetics: (4-Nitrophenyl)boronic acid oxidizes to 4-nitrophenol under basic conditions (pH ~11) with a rate constant of 0.0586 s⁻¹ . Chloro-substituted analogues may exhibit slower oxidation due to reduced electron density.
- Solubility : Methyl groups improve lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Chlorine’s electronegativity may counterbalance this by increasing polarity.
Biological Activity
(4-Chloro-2,5-dimethylphenyl)boronic acid, a member of the boronic acid family, has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, therapeutic potentials, and relevant case studies while providing a comprehensive overview of its biological activity.
(4-Chloro-2,5-dimethylphenyl)boronic acid is characterized by the following chemical structure:
- Molecular Formula: C8H10BClO2
- Molecular Weight: 185.43 g/mol
- CAS Number: 21352340
The biological activity of (4-Chloro-2,5-dimethylphenyl)boronic acid is primarily attributed to its ability to interact with specific biomolecules, including proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways. This interaction is crucial in:
- Anticancer Activity: Boronic acids can inhibit proteasomes, leading to the accumulation of pro-apoptotic factors and subsequent cell death. For instance, bortezomib, a boronic acid derivative, has demonstrated significant anticancer effects by inhibiting the 26S proteasome .
- Antibacterial Properties: Studies have shown that boronic acids can disrupt bacterial cell wall synthesis and inhibit biofilm formation. This property is particularly relevant against Gram-negative bacteria .
Anticancer Activity
Research has indicated that (4-Chloro-2,5-dimethylphenyl)boronic acid exhibits potential anticancer properties. For example:
- Inhibition of Cancer Cell Proliferation: In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines such as HeLa and MDA-MB-231 with IC50 values ranging from 0.69 μM to 11 μM .
Antibacterial Activity
The antibacterial efficacy of (4-Chloro-2,5-dimethylphenyl)boronic acid has been explored in various studies:
- Minimum Inhibitory Concentrations (MIC): The compound showed effective inhibition against several bacterial strains with MIC values comparable to established antibiotics .
Case Studies
-
Anticancer Efficacy:
- A study investigated the effects of (4-Chloro-2,5-dimethylphenyl)boronic acid on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound in combination with other chemotherapeutics.
- Antibacterial Properties:
Comparative Analysis
To better understand the biological activity of (4-Chloro-2,5-dimethylphenyl)boronic acid in comparison to other related compounds, the following table summarizes key findings:
| Compound Name | Activity Type | IC50/ MIC Value | Notes |
|---|---|---|---|
| (4-Chloro-2,5-dimethylphenyl)boronic acid | Anticancer | 0.69 - 11 μM | Effective against HeLa cells |
| Bortezomib | Anticancer | 2.29 μM | FDA-approved proteasome inhibitor |
| DIMPBA | Antibacterial | 100 µg/mL | Effective against biofilm formation |
| FIPBA | Antibacterial | 100 µg/mL | Similar efficacy as DIMPBA |
Q & A
Q. What are the primary challenges in synthesizing and purifying (4-Chloro-2,5-dimethylphenyl)boronic acid, and how can they be methodologically addressed?
Answer: Boronic acids, including (4-Chloro-2,5-dimethylphenyl)boronic acid, often face challenges such as trimerization (formation of boroxines) during synthesis and purification. This occurs due to dehydration reactions, which complicate mass spectrometry (MS) analysis and reduce yield. To mitigate this:
- Derivatization with diols : Convert the boronic acid to its cyclic ester using diols (e.g., pinacol) to stabilize the compound and prevent cyclization .
- In situ esterification : Use 2,5-dihydroxybenzoic acid (DHB) as both a matrix and derivatizing agent during MALDI-MS analysis to suppress boroxine formation .
- Low-temperature storage : Store intermediates at 0–6°C to slow down degradation .
Q. Which analytical techniques are most reliable for characterizing (4-Chloro-2,5-dimethylphenyl)boronic acid, and what are their limitations?
Answer: Key techniques include:
Advanced Research Questions
Q. How can (4-Chloro-2,5-dimethylphenyl)boronic acid be integrated into drug design, particularly for targeting proteases or cancer cells?
Answer: Boronic acids are leveraged for their reversible covalent binding to nucleophilic residues (e.g., threonine in proteasomes). Methodological strategies include:
- Substrate mimicry : Design peptidomimetics where the boronic acid group replaces a catalytic residue (e.g., Bortezomib’s dipeptidyl boronic acid structure inhibits proteasomes in multiple myeloma) .
- Structure-activity relationship (SAR) studies : Modify the aryl substituents (e.g., chloro, methyl groups) to optimize binding affinity and selectivity. For example, bulky groups like 2,5-dimethylphenyl enhance steric hindrance, improving target specificity .
- In vitro screening : Test anti-cancer activity on glioblastoma cells using viability assays (e.g., MTT) to identify compounds with IC₅₀ values <10 µM .
Q. What strategies enhance the sensitivity and specificity of boronic acid-based biosensors for bacterial detection?
Answer: (4-Chloro-2,5-dimethylphenyl)boronic acid can be functionalized to detect pathogens via diol-binding interactions :
- Carbon dot conjugation : Synthesize boronic acid-functionalized carbon dots (B-CDs) to exploit their fluorescence quenching upon binding to Gram-positive bacterial glycolipids (e.g., Staphylococcus aureus) .
- Multivalent display : Incorporate multiple boronic acid moieties into polymers or dendrimers to increase avidity for bacterial surface carbohydrates .
- pH optimization : Operate sensors at pH >8.5 to ensure boronic acid exists in the trigonal planar form, which has higher diol-binding affinity .
Q. How does the thermal stability of (4-Chloro-2,5-dimethylphenyl)boronic acid influence its application in flame-retardant materials?
Answer: Thermogravimetric analysis (TGA) reveals that aromatic boronic acids decompose via:
Initial dehydration (100–200°C): Loss of water and boroxine formation.
Aromatic ring degradation (>300°C): Release of chlorinated byproducts (e.g., HCl) and carbonaceous char .
| Compound | Dehydration Onset (°C) | Char Yield (%) |
|---|---|---|
| (4-Chloro-2,5-dimethylphenyl)boronic acid | 180 | 25 |
| Pyrene-1-boronic acid | 600 | 40 |
To enhance flame retardancy:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
